1-Bromo-3-((2,2-difluorocyclopropyl)methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-((2,2-difluorocyclopropyl)methyl)benzene is an organic compound with the molecular formula C10H9BrF2 This compound features a bromine atom attached to a benzene ring, which is further substituted with a 2,2-difluorocyclopropylmethyl group
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-((2,2-difluorocyclopropyl)methyl)benzene typically involves multi-step organic reactionsThe reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Analyse Chemischer Reaktionen
1-Bromo-3-((2,2-difluorocyclopropyl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-((2,2-difluorocyclopropyl)methyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of new biochemical probes and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties and could be used in drug development.
Wirkmechanismus
The mechanism by which 1-Bromo-3-((2,2-difluorocyclopropyl)methyl)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom and the difluorocyclopropylmethyl group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the specific reactions and conditions employed .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-((2,2-difluorocyclopropyl)methyl)benzene can be compared with other similar compounds, such as:
1-Bromo-3-(trifluoromethoxy)benzene: This compound features a trifluoromethoxy group instead of a difluorocyclopropylmethyl group, leading to different chemical properties and reactivity.
1-Bromo-3-(2,2-difluorocyclopropyl)-5-methoxybenzene:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluorocyclopropylmethyl group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives.
Eigenschaften
Molekularformel |
C10H9BrF2 |
---|---|
Molekulargewicht |
247.08 g/mol |
IUPAC-Name |
1-bromo-3-[(2,2-difluorocyclopropyl)methyl]benzene |
InChI |
InChI=1S/C10H9BrF2/c11-9-3-1-2-7(5-9)4-8-6-10(8,12)13/h1-3,5,8H,4,6H2 |
InChI-Schlüssel |
OAZZOFUJDQRBGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(F)F)CC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.